5-Hydroxy Bromantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy Bromantane is a metabolite of Bromantane, an immunostimulant with psychostimulating effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Bromantane typically involves the hydroxylation of Bromantane. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy Bromantane can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Conversion to corresponding alcohols or amines.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. CNS Stimulant and Anxiolytic Effects

5-Hydroxy Bromantane exhibits properties similar to its parent compound, bromantane, which is known for its central nervous system (CNS) stimulant and anxiolytic effects. Clinical studies have indicated that bromantane can enhance physical and mental performance while reducing anxiety symptoms. A large-scale trial involving 728 patients demonstrated a significant therapeutic effect against asthenia, with a 90.8% improvement score on the Clinical Global Impression scale after 28 days of treatment at doses of 50 mg or 100 mg .

2. Dopamine Synthesis Enhancement

Research indicates that bromantane enhances dopamine synthesis by upregulating key enzymes involved in dopamine production, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This mechanism may also apply to this compound, suggesting its potential use in treating conditions associated with dopamine deficiency, such as depression and certain neurodegenerative diseases .

3. Anti-Inflammatory Properties

Studies have shown that bromantane can lower levels of pro-inflammatory cytokines like IL-6 and IL-17. This anti-inflammatory effect may extend to this compound, making it a candidate for further research into treatments for inflammatory disorders .

Research Applications

1. Metabolomics Studies

this compound has been utilized in metabolomics research to understand metabolic pathways and biomarker identification. Its distinct chemical properties allow it to serve as a reference compound in untargeted metabolomics studies, aiding in the analysis of complex biological samples .

2. Drug Development

Given its pharmacological profile, this compound could be explored as a potential candidate for new drug formulations aimed at enhancing cognitive function or alleviating mood disorders. Its unique mechanism of action differentiates it from traditional stimulants, offering a novel approach to CNS drug development .

Case Studies and Findings

Mecanismo De Acción

The exact mechanism of action of 5-Hydroxy Bromantane is not fully understood. it is believed to interact with dopaminergic and possibly serotonergic neurotransmitter systems, similar to its parent compound, Bromantane. This interaction may involve the modulation of neurotransmitter release and reuptake, leading to its psychostimulating and immunostimulant effects .

Comparación Con Compuestos Similares

Bromantane: The parent compound, known for its psychostimulating and immunostimulant effects.

Amantadine: A related compound with antiviral and antiparkinsonian properties.

Memantine: Another related compound used in the treatment of Alzheimer’s disease

Uniqueness: 5-Hydroxy Bromantane is unique due to its specific hydroxylation, which may confer distinct biological and chemical properties compared to its parent compound and other related compounds. This uniqueness makes it a valuable subject of study in various scientific fields .

Actividad Biológica

5-Hydroxy Bromantane, a derivative of bromantane, has gained attention in pharmacological research due to its diverse biological activities. Bromantane itself is known for its psychostimulant and immunoprotective properties, primarily utilized in enhancing physical and mental performance while reducing fatigue. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits several key pharmacological effects:

- Psychostimulant Activity : Similar to its parent compound, it enhances cognitive function and physical performance.

- Immunomodulatory Effects : It has been shown to influence immune responses positively, potentially providing protective effects against stress-induced immunosuppression.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its neuroprotective effects.

The mechanisms through which this compound exerts its effects include:

- Dopaminergic Modulation : It interacts with dopamine receptors, enhancing dopaminergic transmission, which is crucial for mood regulation and cognitive functions .

- Serotonergic Activity : The compound also influences serotonin pathways, which may contribute to its anxiolytic effects .

- Neuroprotection : By reducing oxidative stress and inflammation in neuronal cells, it protects against neurodegenerative processes .

Case Studies

- Cognitive Enhancement in Animal Models :

- Immunological Impact :

- Neuroprotective Effects :

Data Table

Propiedades

IUPAC Name |

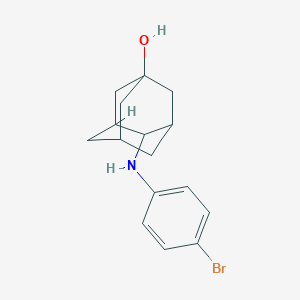

4-(4-bromoanilino)adamantan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-11-5-10-6-12(15)9-16(19,7-10)8-11/h1-4,10-12,15,18-19H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLNUULFHPBESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=CC=C(C=C4)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476312 |

Source

|

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560070-28-2 |

Source

|

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.